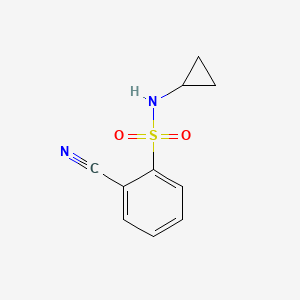![molecular formula C20H23N3OS B12240685 2-[(3-Cyano-4,6-dimethylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide](/img/structure/B12240685.png)
2-[(3-Cyano-4,6-dimethylpyridin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyano group, dimethylpyridine, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The cyano group is introduced through a nucleophilic substitution reaction, followed by the addition of the sulfanyl group. The final step involves the acylation of the amine group with 4-phenylbutan-2-yl acetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The cyano group and sulfanyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- N-{2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]phenyl}-3-methoxybenzamide
Uniqueness
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different fields of research .
Properties
Molecular Formula |
C20H23N3OS |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C20H23N3OS/c1-14-11-16(3)23-20(18(14)12-21)25-13-19(24)22-15(2)9-10-17-7-5-4-6-8-17/h4-8,11,15H,9-10,13H2,1-3H3,(H,22,24) |
InChI Key |
MCCMXPUEXHTHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC(C)CCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromophenyl)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B12240602.png)
![4-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B12240605.png)
![2-Benzyl-5-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12240607.png)
![5-chloro-6-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile](/img/structure/B12240612.png)
![3-Tert-butyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12240614.png)

![2-{[2-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12240628.png)
![6-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline](/img/structure/B12240634.png)
![2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12240635.png)
![4-{4-[4-(Fluoromethyl)piperidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B12240642.png)
![6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine](/img/structure/B12240644.png)
![3-tert-butyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12240650.png)
![6-chloro-2-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1,3-benzoxazole](/img/structure/B12240655.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12240663.png)
